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Compound of Interest |

Compound Name: (s)-3-Aminoazepan-2-one
CAS No.: 21568-87-6
Cat. No.: B1207076
- 7

Executive Summary

(S)-3-Aminoazepan-2-one is a conformationally constrained derivative of L-Lysine. By
cyclizing the lysine side chain back to the

-nitrogen, this seven-membered lactam locks the

(phi) and

(psi) torsion angles, creating a rigid scaffold that mimics the
-turn secondary structure found in bioactive peptides.

This building block is critical in:

» Peptidomimetics: Forcing bioactive conformations in peptide ligands (e.g., somatostatin
analogs).

» Medicinal Chemistry: Serving as the core scaffold for CGRP receptor antagonists (e.g.,
Telcagepant intermediates).

 Diversity-Oriented Synthesis: Providing a bifunctional "privileged structure” with orthogonal
reactivity at the C3-amine and N1-lactam positions.
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Chemical Profile & Structural Properties[1][2]

Property Specification
IUPAC Name (3S)-3-Aminoazepan-2-one
L-
Synonyms -Amino-
-caprolactam; L-Lysine lactam
CAS Number 21568-87-6
Molecular Formula
Molecular Weight 128.17 g/mol
Chirality (S)-enantiomer (derived from L-Lysine)
~7.8(
pKa (Conjugate Acid)
-amine)
Solubility Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents.[1]

Structural Significance

The 3-aminoazepan-2-one ring is a Freidinger-Veber lactam analogue. While the original

Freidinger lactam is a five-membered ring (derived from methionine/glutamine), the seven-

membered azepan-2-one offers a unique "flexible constraint.” It allows for a specific range of

dihedral angles that mimic Type II

-turns, making it ideal for targeting G-protein coupled receptors (GPCRS).

Sourcing & Production Logic

While commercially available, understanding the industrial source ensures quality control

awareness (specifically regarding enantiomeric purity).

The Toray Process (Enzymatic Route)
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The industrial production of this molecule is inextricably linked to L-Lysine manufacture via the
Toray Process.

e Synthesis: Racemic
-amino-
-caprolactam (ACL) is synthesized chemically.

e Resolution: The enzyme L-ACL hydrolase selectively hydrolyzes the L-isomer to L-Lysine,
leaving the D-isomer.

¢ Inversion:ACL racemase converts the D-isomer back to the racemate.

Note for Researchers: To obtain the (S)-lactam building block (rather than hydrolyzed lysine),
the process is modified to isolate the L-enantiomer before hydrolysis, or via chemical
cyclization of L-Lysine methyl ester under controlled conditions to prevent racemization.
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Figure 1: Logic flow of the Toray process. For scaffold use, the pathway must be intercepted at
the (S)-Lactam stage before hydrolysis.

Detailed Protocols
Protocol A: N-Fmoc Protection for SPPS
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To use (S)-3-aminoazepan-2-one in Solid Phase Peptide Synthesis (SPPS), the exocyclic
amine must be protected.

Reagents:

(S)-3-Aminoazepan-2-one (1.0 eq)

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

(2.0 eq)

Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane
Procedure:
e Dissolution: Dissolve 10 mmol of (S)-3-aminoazepan-2-one and 20 mmol

in 50 mL water.

» Addition: Dissolve 11 mmol Fmoc-OSu in 50 mL acetone. Add dropwise to the aqueous
solution at

e Reaction: Stir at room temperature for 4—6 hours. Monitor by TLC (EtOAc/Hexane) or LC-
MS.

o Workup: Acidify carefully to pH 2—3 with 1N HCI (precipitate may form). Extract with Ethyl
Acetate (

).
 Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexane.

Yield: Expect 85-95% white solid.

Protocol B: Incorporation into Peptides (SPPS)
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This protocol describes coupling the Fmoc-protected lactam onto a growing peptide chain on

resin.

Mechanism: The secondary amide in the lactam ring is non-nucleophilic under standard
coupling conditions. The coupling occurs at the exocyclic C3-amine (after Fmoc removal) or the
C-terminus of the linker if the lactam is the C-terminal residue.

Step-by-Step:
e Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.

e Coupling (Incoming Residue):

[¢]

Activator: HATU (0.95 eq relative to AA) / HOAL.

[e]

Base: DIPEA (2.0 eq).

[e]

Amino Acid: Fmoc-(S)-3-aminoazepan-2-one (3.0 eq excess).

o

Note: Standard carbodiimide (DIC/HOBt) coupling is also effective, but HATU is preferred
for sterically constrained secondary amines.

o Deprotection: Treat resin with 20% Piperidine in DMF (

).

e Elongation: Couple the next amino acid to the exposed C3-amine of the lactam.

o Critical: The C3-amine is sterically hindered compared to a linear lysine. Double coupling
(2 x 45 min) is recommended.

Protocol C: Scaffold Functionalization (N-Alkylation)

For "Gepant" type synthesis (CGRP antagonists), the lactam nitrogen (N1) often requires
alkylation.

Safety: This reaction generates hydrogen gas. Work in a fume hood.

Procedure:
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o Setup: Dissolve N-Boc-(S)-3-aminoazepan-2-one (1.0 eq) in anhydrous DMF (0.1 M
concentration).

o Deprotection (Lactam N): Cool to

. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.

e Activation: Stir at

for 30 min until gas evolution ceases. The solution will turn slightly yellow/orange.

o Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.
o Completion: Allow to warm to Room Temperature and stir for 2—12 hours.
e Quench: Carefully add saturated

solution.
o Extraction: Extract with EtOAc. The product is the N1-alkylated, C3-Boc-protected

intermediate.

Mechanism of Action: Beta-Turn Mimicry

The azepan-2-one ring constrains the peptide backbone. In a linear peptide, the
angle of Lysine is free to rotate (

to

). In the lactam, the side chain is covalently bonded to the nitrogen, locking the
angle to approximately

to

. This forces the peptide chain to reverse direction, nucleating a

-turn.
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Figure 2: Mechanism of beta-turn induction via backbone constraint.

Quality Control & Troubleshooting
Chiral Purity Analysis (HPLC)

Ensuring the (S)-enantiomer is pure is critical, as the (R)-enantiomer can be inactive or toxic.

Column: Chiralpak AD-H or Astec CHIROBIOTIC T (Teicoplanin).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for normal phase on
AD-H).

Detection: UV at 210 nm.

Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify
with racemic standard).
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Common Issues

Issue

Probable Cause

Solution

Racemization

High temperature during
coupling or strong base

exposure.

Use HATU/HOAt at

—RT. Avoid reflux with strong
alkoxides.

Incomplete Coupling

Steric hindrance at C3-amine.

Use double coupling; switch to
PyAOP or HATU; increase

temperature to

(microwave SPPS).

Low Solubility

Lactam aggregation.

Use DMSO/DMF mixtures; add
chaotropic salts (LiCl) if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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